molecular formula C10H9ClF3N3 B2457299 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride CAS No. 1909309-98-3

1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2457299
CAS No.: 1909309-98-3
M. Wt: 263.65
InChI Key: QDCSTWZCAQMSKQ-UHFFFAOYSA-N
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Description

1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-4-8(7)16-6-5-9(14)15-16;/h1-6H,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSTWZCAQMSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds are notably low, indicating their effectiveness as potential therapeutic agents against infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Case Study: Antimicrobial Activity
A study synthesized a series of pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds demonstrated potent growth inhibition of Gram-positive bacteria with low toxicity to human cells. For instance, specific derivatives showed MIC values as low as 0.78 μg/ml against Acinetobacter baumannii .

CompoundTarget BacteriaMIC (μg/ml)
Derivative AMRSA0.5
Derivative BVRSA0.78
Derivative CAcinetobacter baumannii0.78

Agricultural Chemistry

The compound has also been explored for its potential applications in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives are known to exhibit herbicidal properties, making them candidates for developing new agrochemicals that can effectively control weed growth while minimizing environmental impact.

Research Findings:
Research indicates that pyrazole compounds can inhibit specific enzymes in plants, leading to reduced growth in undesirable species. This property is crucial for developing selective herbicides that target weeds without harming crops .

Materials Science

In materials science, the unique properties of pyrazole compounds allow them to be used as building blocks for synthesizing novel materials with specific functionalities. The incorporation of trifluoromethyl groups enhances the thermal stability and hydrophobicity of the resulting materials.

Applications in Polymer Chemistry:
The synthesis of polymers incorporating this compound has been reported, where these polymers exhibit enhanced mechanical properties and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with various biological targets more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. Similar compounds include:

    1-(2-fluorophenyl)-1H-pyrazol-3-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine: The position of the amine group on the pyrazole ring is different, leading to variations in reactivity and biological activity.

The presence of the trifluoromethyl group in this compound enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride (CAS Number: 77992-29-1) is a chemical compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N3ClHC_{10}H_{10}F_3N_3\cdot ClH, with a molecular weight of approximately 265.663 g/mol. The structure comprises a pyrazole ring linked to a phenyl ring, which is substituted with a trifluoromethyl group. The hydrochloride form improves the solubility and stability of the compound in biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's interaction with enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of trifluoromethyl phenyl pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds indicate low toxicity to human cells while effectively inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, related pyrazole derivatives have shown promising results against multiple cancer cell lines, including colon, lung, and breast cancers. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation through interference with specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTested Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusLow MIC values; bactericidal
AnticancerVarious cancer cell linesInduction of apoptosis
AntioxidantHuman dermal fibroblastsModerate radical-binding activity

Case Studies

  • Antimicrobial Efficacy : In a study evaluating novel pyrazole derivatives, it was found that certain compounds exhibited strong bactericidal effects against Staphylococcus aureus, with significant inhibition of biofilm formation and destruction noted. This suggests potential applications in treating infections resistant to conventional antibiotics .
  • Anticancer Potential : Another investigation into the cytotoxic effects of this compound revealed that it could effectively inhibit the growth of several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters or enamines with hydrazines. For example, trifluoromethylphenyl-substituted pyrazoles are synthesized via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones . Optimization includes adjusting reaction temperature (80–120°C) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance yield. Intermediate purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to remove unreacted hydrazines or trifluoromethyl precursors .

Q. How should researchers handle the purification and stability of this compound given its hydrochloride salt form?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis . Purification via reverse-phase HPLC (C18 column, methanol/water with 0.1% TFA) resolves salt dissociation issues. Purity >95% is confirmed by LC-MS (ESI+) and ¹H/¹³C NMR .

Q. What analytical techniques are essential for characterizing this compound and its impurities?

  • Methodological Answer :

  • Structural confirmation : ¹H NMR (DMSO-d₆, δ 6.8–8.2 ppm for aromatic protons), ¹⁹F NMR (δ –60 to –65 ppm for CF₃), and HRMS (m/z calculated for C₁₀H₉F₃N₃⁺: 228.0746) .
  • Impurity profiling : Use GC-MS or HPLC-DAD to detect residual solvents (e.g., DMF) or byproducts like trifluoromethylphenyl hydrazines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

  • Methodological Answer : Modify the pyrazole core (e.g., substituents at N1 or C5) and compare bioactivity using in vitro assays (e.g., kinase inhibition or receptor binding). For example, replace the trifluoromethyl group with chlorine or methyl to assess hydrophobic interactions . Pair computational docking (AutoDock Vina) with experimental IC₅₀ values to validate binding modes .

Q. How should researchers resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and include controls for off-target effects (e.g., siRNA knockdown). Statistical analysis (ANOVA with post-hoc tests) identifies outliers .

Q. What strategies mitigate solubility challenges during in vivo pharmacological testing?

  • Methodological Answer : Use co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations. For intravenous administration, prepare isotonic solutions (pH 3.5–4.5) with citrate buffer. Monitor solubility via dynamic light scattering (DLS) .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress testing (40°C/75% RH, light exposure). Analyze degradation products via UPLC-QTOF-MS. Major pathways include hydrolysis of the amine group (forming pyrazole alcohols) or dehydrohalogenation of the hydrochloride salt .

Q. What computational methods predict metabolite profiles for this compound?

  • Methodological Answer : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on oxidative N-dealkylation (pyrazole ring) and glucuronidation of the amine group. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can synthetic scalability be improved without compromising purity?

  • Methodological Answer : Optimize batch processes using flow chemistry (continuous reactors) to control exothermic reactions. Replace column chromatography with crystallization (ethanol/water mixtures). Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

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